2-(4-methyl-1H-pyrazol-1-yl)acetohydrazide
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Overview
Description
2-(4-methyl-1H-pyrazol-1-yl)acetohydrazide is a heterocyclic compound that features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of the pyrazole ring imparts unique chemical and biological properties to the compound, making it a valuable target for synthesis and study.
Mechanism of Action
Target of Action
Related compounds such as 2-(5-methyl-1h-pyrazol-1-yl)acetamide derivatives have been reported to act asandrogen receptor antagonists . Androgen receptors play a crucial role in prostate cancer cells, and blocking this signaling pathway is a significant strategy in prostate cancer therapy .
Mode of Action
Based on the related compounds, it can be inferred that these compounds might interact with their targets (like androgen receptors) and induce changes that inhibit the target’s function . This could potentially lead to the inhibition of the proliferation of certain cells, such as prostate cancer cells .
Biochemical Pathways
Related compounds have been shown to affect the androgen receptor signaling pathway, which is often activated in prostate cancer cells .
Result of Action
Related compounds have shown anti-proliferative activity against certain cell lines . This suggests that 2-(4-methyl-1H-pyrazol-1-yl)acetohydrazide might also exhibit similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-1H-pyrazol-1-yl)acetohydrazide typically involves the following steps:
Starting Materials: The synthesis begins with ethyl 2-(1H-pyrazol-1-yl)acetate, which is prepared by reacting ethyl chloroacetate with 1H-pyrazole.
Hydrazine Hydrate Reaction: The ethyl 2-(1H-pyrazol-1-yl)acetate is then refluxed with hydrazine hydrate to yield 2-(1H-pyrazol-1-yl)acetohydrazide.
Methylation: The final step involves the methylation of 2-(1H-pyrazol-1-yl)acetohydrazide to obtain this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-methyl-1H-pyrazol-1-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of hydrazide derivatives.
Scientific Research Applications
2-(4-methyl-1H-pyrazol-1-yl)acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing bioactive molecules with potential therapeutic properties.
Agrochemicals: The compound can be used to develop new pesticides and herbicides due to its biological activity.
Materials Science: It is explored for its potential in creating novel materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrazol-1-yl)acetohydrazide: Lacks the methyl group on the pyrazole ring.
2-(5-methyl-1H-pyrazol-1-yl)acetamide: Similar structure but with an acetamide group instead of a hydrazide group.
Uniqueness
2-(4-methyl-1H-pyrazol-1-yl)acetohydrazide is unique due to the presence of the methyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interaction with specific molecular targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
2-(4-methylpyrazol-1-yl)acetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-5-2-8-10(3-5)4-6(11)9-7/h2-3H,4,7H2,1H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFBGQRLQKYAPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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